REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][OH:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[OH:14][CH2:13][CH2:12][CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
72.9 g
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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67.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The resulting mixture was heated to 65° C.±5° C
|
Type
|
CUSTOM
|
Details
|
To the stirring reaction mixture
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer at 60 to 65° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was then employed directly in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
OCCCOC1=CC=C(C#N)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |